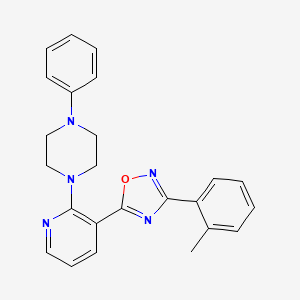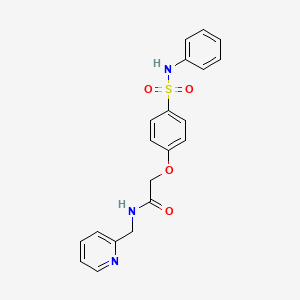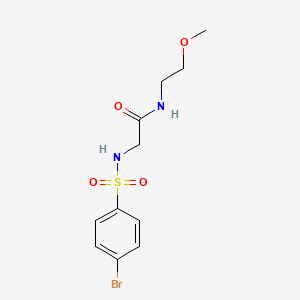
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BPSA, is a chemical compound that belongs to the class of sulfonamide derivatives. BPSA has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play a role in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is its potential applications in the treatment of various diseases. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also some limitations to using 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide in lab experiments. For example, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide may have limited solubility in certain solvents, which could affect its bioavailability. In addition, the exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood, which could make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. Another area of research could focus on elucidating the exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to evaluate the safety and efficacy of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide in preclinical and clinical trials. Finally, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide could be used as a starting point for the development of novel sulfonamide derivatives with improved therapeutic properties.
合成法
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromobenzenesulfonic acid. The resulting product is then reacted with N-(2-methoxyethyl)acetamide in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide.
科学的研究の応用
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-18-7-6-13-11(15)8-14-19(16,17)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBZMIOQRXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)
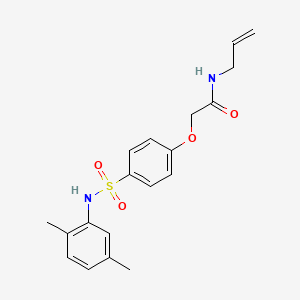
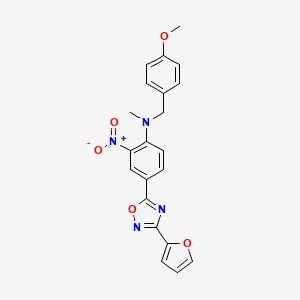
![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)





